molecular formula C20H20N6O2 B2822346 (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1251711-73-5

(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2822346
CAS No.: 1251711-73-5
M. Wt: 376.42
InChI Key: MLHWRAZMMYEZSE-VMPITWQZSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound featuring multiple functional groups, including a furan ring, a pyridazinyl group, and a piperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Pyridazinyl Group Introduction: The pyridazinyl group can be introduced via nucleophilic substitution reactions, often using halogenated pyridazines.

    Piperazinyl Group Attachment: The piperazinyl moiety is typically attached through amide bond formation or reductive amination.

    Final Coupling: The final step involves coupling the furan ring with the pyridazinyl-piperazinyl intermediate, often using a Wittig reaction to form the (E)-alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a saturated ketone.

    Substitution: The pyridazinyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride, NaH) are used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated ketones.

    Substitution: Various substituted pyridazinyl and pyridinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridazinyl groups may facilitate binding to active sites, while the piperazinyl moiety could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-1-(4-(pyridin-3-yl)piperazin-1-yl)prop-2-en-1-one: Lacks the pyridazinyl group, which may reduce its binding affinity to certain targets.

    (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one: Similar structure but with a different position of the pyridinyl group, potentially altering its biological activity.

Uniqueness

The unique combination of the furan, pyridazinyl, and piperazinyl groups in (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one provides a distinct profile of chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c27-20(8-5-17-4-2-14-28-17)26-12-10-25(11-13-26)19-7-6-18(23-24-19)22-16-3-1-9-21-15-16/h1-9,14-15H,10-13H2,(H,22,23)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHWRAZMMYEZSE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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